molecular formula C21H20O13 B191362 Gossypitrin CAS No. 489-34-9

Gossypitrin

Cat. No. B191362
CAS RN: 489-34-9
M. Wt: 480.4 g/mol
InChI Key: ATRBFJXIWFCIMW-ZGNDCXKCSA-N
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Description

Gossypitrin is a yellow crystalline glucoside and a naturally occurring flavonoid . It is the main bioactive substance found in the flowers of Talipariti elatum Sw., traditionally used in Cuba as an expectorant and antiasthmatic .


Synthesis Analysis

Gossypitrin is a flavonoid glycoside which is a gossypetin derivative with a sugar moiety attached in C7 . It is part of the flavonol subgroup due to the presence of an OH group in C3 and is hydroxylated in positions 5, 8, 3’, and 4’ . The synthesis of Gossypitrin is part of the flavonoid biosynthesis pathway .


Molecular Structure Analysis

The molecular formula of Gossypitrin is C21H20O12 . It has a planar six-member cyclic system with electron delocalization, a catechol moiety, and three more aromatic hydroxyl groups (two of them adjacent to a carbonyl group) .


Chemical Reactions Analysis

Gossypitrin has been shown to have protective action against iron-induced neuronal cell damage . It was able to rescue HT22 cells from the damage induced by 100 µM Fe(II)-citrate . This protection was linked to the prevention of both iron-induced mitochondrial membrane potential dissipation and ATP depletion .


Physical And Chemical Properties Analysis

Gossypitrin is a yellow crystalline glucoside . It has a potent intrinsic antioxidant capacity evidenced by low IC50 and EC50 values for DPPH/ABTS/malondialdehyde and ferric reducing power .

Future Directions

Flavonoids like Gossypitrin have been shown to possess numerous health-promoting physiological benefits . Regular intake of dietary flavonoids in efficacious amounts reduces the risk of oxidative-stress- and chronic inflammation-mediated pathogenesis of human diseases . Future research could focus on enhancing the bioavailability and bio-efficacy of flavonoids like Gossypitrin .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,8-trihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O13/c22-5-11-13(26)16(29)18(31)21(33-11)32-10-4-9(25)12-15(28)17(30)19(34-20(12)14(10)27)6-1-2-7(23)8(24)3-6/h1-4,11,13,16,18,21-27,29-31H,5H2/t11-,13-,16+,18-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRBFJXIWFCIMW-ZGNDCXKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197630
Record name Grossypitrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gossypitrin

CAS RN

489-34-9
Record name Gossypitrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=489-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gossypitrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Grossypitrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GOSSYPITRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LXS0AQR7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
368
Citations
G Pérez-Trueba, C Ramos-Guanche… - Redox …, 2003 - Taylor & Francis
Carbon tetrachloride (CCl 4 ) is a known environmental biohazard, which induces lipid peroxidation (LPO) and oxidative damage in rat liver. In this study, the hepatoprotective effect of …
Number of citations: 27 www.tandfonline.com
F François-Haugrin, M Monan, E Nossin… - Journal of …, 2016 - academia.edu
Objective: Isolation and identification of the main flavonoid from petals of Talipariti elatum Sw.(Hibiscus elatus Sw), comparison of antioxidant properties, determination of total phenolic …
Number of citations: 15 www.academia.edu
MÁ Bécquer-Viart, A Armentero-López… - Molecules, 2021 - mdpi.com
The disruption of iron homeostasis is an important factor in the loss of mitochondrial function in neural cells, leading to neurodegeneration. Here, we assessed the protective action of …
Number of citations: 4 www.mdpi.com
J González, MA Bécquer, PA Soledispa, M Monan - TIC, 2018 - academia.edu
… the oral acute toxicity of gossypitrin demonstrated that the … nervous system a sample of gossypitrin was used to evaluate the … cells with gossypitrin, significantly increased their survival …
Number of citations: 2 www.academia.edu
J González, A Cuéllar, P Abreu, M Monan… - International Journal of …, 2017 - academia.edu
Talipariti elatum Sw. Fryxell (Malvaceae) is an endemic tree widely distributed in Cuba. The flowers are used in traditional medicine for the treatment of asthma. It was decided to search …
Number of citations: 2 www.academia.edu
J González, A Cuéllar, E Nossin, M Monan… - J. Agric …, 2017 - researchgate.net
… (III)-gossypitrin complex was prepared with a metal to ligand molar ratio of 1:1; 2:1 and 3:2 by mixing stoichiometric amounts of gossypitrin … grows in Cuba, gossypitrin, to characterize the …
Number of citations: 3 www.researchgate.net
S Nakazawa, K Hanaya - Cytologia, 1984 - jstage.jst.go.jp
… Gossypitrin was first taken out in 1916 from the flower of Gossypium by Parkin. Later it was obtained from Chrysanthemum flower by Geissman and Steelink (1957), and from Equisetum …
Number of citations: 3 www.jstage.jst.go.jp
TA Geissman, C STEELINK - The Journal of Organic Chemistry, 1957 - ACS Publications
… of gossypitrin in a plant family other than the Malvaceae. The co-occurrence of gossypitrin and quercimeritrin is observed inboth C. segetum and in Gossypium species, and appears to …
Number of citations: 41 pubs.acs.org
J González, MA Bécquer-Viart, A Cuéllar… - Annals of Advanced …, 2018 - isaac-scientific.com
… of gossypitrin in cells are probably the biological consequence of its antioxidant actions, evidenced by the gossypitrin … The aim of this research was to analyze the "sample of gossypitrin" …
Number of citations: 3 www.isaac-scientific.com
F FranÃ, M Monan, E Nossin… - Journal of …, 2016 - phytojournal.com
Objective: Isolation and identification of the main flavonoid from petals of Talipariti elatum Sw. (Hibiscus elatus Sw), comparison of antioxidant properties, determination of total phenolic …
Number of citations: 2 www.phytojournal.com

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